molecular formula C8H9NO2 B12635753 (Furan-2-yl)(2-methylaziridin-1-yl)methanone CAS No. 919198-14-4

(Furan-2-yl)(2-methylaziridin-1-yl)methanone

Cat. No.: B12635753
CAS No.: 919198-14-4
M. Wt: 151.16 g/mol
InChI Key: RELWUNLCEYYAMG-UHFFFAOYSA-N
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Description

(Furan-2-yl)(2-methylaziridin-1-yl)methanone is a heterocyclic compound featuring a furan ring (a five-membered aromatic oxygen heterocycle) linked via a carbonyl group to a 2-methylaziridine moiety (a strained three-membered amine ring). This structure combines the electron-rich furan system with the reactive aziridine ring, which is known for its nucleophilic and ring-opening properties.

Properties

CAS No.

919198-14-4

Molecular Formula

C8H9NO2

Molecular Weight

151.16 g/mol

IUPAC Name

furan-2-yl-(2-methylaziridin-1-yl)methanone

InChI

InChI=1S/C8H9NO2/c1-6-5-9(6)8(10)7-3-2-4-11-7/h2-4,6H,5H2,1H3

InChI Key

RELWUNLCEYYAMG-UHFFFAOYSA-N

Canonical SMILES

CC1CN1C(=O)C2=CC=CO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Furan-2-yl)(2-methylaziridin-1-yl)methanone typically involves the reaction of furan derivatives with aziridine derivatives under specific conditions. One common method includes the use of multicomponent reactions (MCRs), which allow for the efficient construction of complex molecules from simple starting materials . For instance, a catalyst-free, one-pot synthesis approach can be employed, involving the reaction of 1,3-di(pyridin-2-yl)propane-1,3-dione, aryl aldehydes, and cyclohexyl isocyanide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and sustainable practices are often applied to optimize the synthesis process, reduce waste, and improve yield.

Chemical Reactions Analysis

Types of Reactions

(Furan-2-yl)(2-methylaziridin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The aziridine ring can be reduced to form amine derivatives.

    Substitution: Both the furan and aziridine rings can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of the aziridine ring can produce amine derivatives .

Scientific Research Applications

(Furan-2-yl)(2-methylaziridin-1-yl)methanone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (Furan-2-yl)(2-methylaziridin-1-yl)methanone involves its interaction with specific molecular targets, such as protein tyrosine kinases. By inhibiting these enzymes, the compound can interfere with signal transduction pathways that regulate cell proliferation, growth, and differentiation . This makes it a potential candidate for the development of anticancer therapies.

Comparison with Similar Compounds

The following analysis compares (Furan-2-yl)(2-methylaziridin-1-yl)methanone with structurally related furan-2-yl methanone derivatives, focusing on synthesis, physicochemical properties, and biological activity.

Key Observations :

  • Substituents on the aromatic/heteroaromatic ring (e.g., methoxy, ethoxy, or halogens) influence solubility and electronic properties. For example, methoxy groups in (2,6-dimethoxyphenyl)(furan-2-yl)methanone increase hydrophobicity and electron-donating effects .
Physicochemical Properties
Compound Name Molecular Weight (g/mol) Melting Point (°C) Key Spectral Data (NMR/IR)
This compound ~179.2* N/A Expected IR: C=O (~1650 cm⁻¹), C-O (furan, ~1250 cm⁻¹)
(Furan-2-yl)(piperidin-1-yl)methanone 179.2 Oil (yellow) ¹H NMR (CDCl₃): δ 7.87 (furan-H), 3.0–1.5 (piperidine)
4-(4-Aminophenyl)piperazin-1-ylmethanone 297.3 N/A ESI-MS: m/z 298 [M+H]⁺
(2,6-Dimethoxyphenyl)(furan-2-yl)methanone 232.2 64–66 ¹³C NMR: δ 182.8 (C=O), 56.0/62.5 (OCH₃)

Notes:

  • *Molecular weight calculated based on formula C₉H₁₁NO₂.

Key Insights :

  • Furan-2-yl methanones with electron-withdrawing groups (e.g., halogens) or extended aromatic systems (e.g., naphthalene) show enhanced bioactivity, as seen in PTK inhibitors with IC₅₀ values superior to genistein .
  • The 2-methylaziridine group’s reactivity could be leveraged for targeted drug delivery, as aziridines are known to alkylate biomolecules under physiological conditions.

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